molecular formula C17H12N2O3 B4439938 2-(2-furyl)-5-(2-methyl-5-phenyl-3-furyl)-1,3,4-oxadiazole

2-(2-furyl)-5-(2-methyl-5-phenyl-3-furyl)-1,3,4-oxadiazole

Cat. No. B4439938
M. Wt: 292.29 g/mol
InChI Key: PTFBBCXJAKRZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-5-(2-methyl-5-phenyl-3-furyl)-1,3,4-oxadiazole is an organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as FPhOx and has the molecular formula C19H14N2O2.

Mechanism of Action

The mechanism of action of 2-(2-furyl)-5-(2-methyl-5-phenyl-3-furyl)-1,3,4-oxadiazole is not fully understood. However, studies have suggested that FPhOx exerts its anticancer activity by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. FPhOx has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have demonstrated that 2-(2-furyl)-5-(2-methyl-5-phenyl-3-furyl)-1,3,4-oxadiazole has low toxicity and is well-tolerated in vivo. Additionally, FPhOx has been shown to have anti-inflammatory and antioxidant properties, suggesting its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-furyl)-5-(2-methyl-5-phenyl-3-furyl)-1,3,4-oxadiazole in lab experiments is its unique chemical structure, which allows for the investigation of its potential applications in various fields. Additionally, FPhOx has low toxicity and is well-tolerated in vivo, making it a promising candidate for further study. However, one limitation of using FPhOx in lab experiments is its complex synthesis process, which may limit its availability for use in large-scale studies.

Future Directions

There are several potential future directions for research on 2-(2-furyl)-5-(2-methyl-5-phenyl-3-furyl)-1,3,4-oxadiazole. One area of interest is the development of FPhOx as a fluorescent probe for detecting metal ions in biological systems. Additionally, further investigation into the anticancer properties of FPhOx may lead to the development of new cancer treatments. Finally, the potential use of FPhOx in the treatment of inflammatory diseases warrants further study.

Scientific Research Applications

2-(2-furyl)-5-(2-methyl-5-phenyl-3-furyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, FPhOx has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, FPhOx has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

2-(furan-2-yl)-5-(2-methyl-5-phenylfuran-3-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-11-13(10-15(21-11)12-6-3-2-4-7-12)16-18-19-17(22-16)14-8-5-9-20-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFBBCXJAKRZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-furyl)-5-(2-methyl-5-phenyl-3-furyl)-1,3,4-oxadiazole
Reactant of Route 2
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2-(2-furyl)-5-(2-methyl-5-phenyl-3-furyl)-1,3,4-oxadiazole
Reactant of Route 3
2-(2-furyl)-5-(2-methyl-5-phenyl-3-furyl)-1,3,4-oxadiazole
Reactant of Route 4
2-(2-furyl)-5-(2-methyl-5-phenyl-3-furyl)-1,3,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
2-(2-furyl)-5-(2-methyl-5-phenyl-3-furyl)-1,3,4-oxadiazole
Reactant of Route 6
2-(2-furyl)-5-(2-methyl-5-phenyl-3-furyl)-1,3,4-oxadiazole

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